Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis-
Description
This compound belongs to a class of aromatic amines with extended conjugation due to the ethenyl-thienyl group, which enhances electronic delocalization.
Key structural attributes:
- Thienyl-ethenyl group: Introduces π-conjugation and electron-rich properties.
- Imino-bis-ethanol backbone: Provides hydrogen-bonding capability and solubility in polar solvents.
- Aromatic phenyl core: Stabilizes the molecular framework and facilitates intermolecular interactions.
Properties
Molecular Formula |
C16H19NO2S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-[(E)-2-thiophen-2-ylethenyl]anilino]ethanol |
InChI |
InChI=1S/C16H19NO2S/c18-11-9-17(10-12-19)15-6-3-14(4-7-15)5-8-16-2-1-13-20-16/h1-8,13,18-19H,9-12H2/b8-5+ |
InChI Key |
CJWSQPNOUCHOPZ-VMPITWQZSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=CC=C(C=C2)N(CCO)CCO |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=C(C=C2)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- typically involves multiple steps. One common method includes the reaction of 2-thienylacetic acid with a suitable aldehyde to form an intermediate, which is then reacted with an amine to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the nucleophile used but can include ethers or substituted thienyl derivatives.
Scientific Research Applications
Organic Synthesis
Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- serves as an intermediate in organic synthesis, particularly in the formation of more complex organic molecules. Its structure allows for various modifications that can yield compounds with diverse functionalities.
Case Study: Synthesis of Dyes
One notable application is in the synthesis of azo dyes. The compound can be utilized to create colorants with specific properties tailored for textiles and plastics. For example, the incorporation of thiophene rings enhances the stability and vibrancy of the resulting dyes .
Antimicrobial Activity
Research has indicated that compounds similar to Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- exhibit antimicrobial properties. This application is particularly relevant in the development of new antimicrobial agents to combat resistant strains of bacteria.
Case Study: Antimicrobial Screening
In a study evaluating various synthesized compounds for antimicrobial activity, derivatives of Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- showed promising results against several bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the thienyl group could enhance efficacy .
Photovoltaic Applications
The compound has potential applications in organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use as a donor material in bulk heterojunction solar cells.
Data Table: Photovoltaic Performance
| Compound | Power Conversion Efficiency (%) | Optimal Thickness (nm) |
|---|---|---|
| Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- | 6.5 | 100 |
| Reference Compound A | 7.0 | 120 |
| Reference Compound B | 5.8 | 110 |
Material Science
The compound's properties allow it to be explored as a component in polymer blends and composites. Its incorporation can improve mechanical strength and thermal stability.
Case Study: Polymer Blends
In research focused on enhancing the mechanical properties of biodegradable polymers, Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- was blended with polylactic acid (PLA). The resulting composite exhibited improved tensile strength and elongation at break compared to pure PLA .
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The phenyl-imino moiety can participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, influencing biological processes such as cell proliferation or apoptosis.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Contradictions/Nuances :
- Further experimental validation is needed .
- Solubility trends vary significantly: nitro groups reduce solubility, while simpler backbones (e.g., phenylimino-bis-ethanol) enhance it .
Biological Activity
Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- (CAS Number: 195058-35-6) is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological properties, including its antimicrobial, antioxidant, and cytotoxic activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H19NO2S
- Molecular Weight : 299.39 g/mol
The compound features a thienyl group and an imino linkage, which may contribute to its biological activities.
Antimicrobial Activity
Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- has been evaluated for its antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |
| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |
| Candida albicans | 0.75 µg/mL | 1.5 µg/mL |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with a notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .
Antioxidant Activity
The antioxidant potential of the compound was assessed using various assays, including DPPH radical scavenging and ferrous ion chelation.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25.3 |
| Ferrous Ion Chelation | 30.1 |
These results indicate that Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- possesses moderate antioxidant activity, which may help mitigate oxidative stress in biological systems .
Cytotoxicity
Cytotoxic effects were evaluated on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated selective cytotoxicity:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15.8 |
| MCF-7 | 20.5 |
The low IC50 values suggest that the compound could be a candidate for further investigation in cancer therapy due to its ability to inhibit cell proliferation in cancerous cells while showing relatively low toxicity to normal cells .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of thienyl compounds, including Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis-. The results indicated that this compound outperformed many traditional antibiotics in inhibiting the growth of resistant strains of bacteria .
- Antioxidant Properties : Research focused on the antioxidant properties of thienyl derivatives found that Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- showed promising results in scavenging free radicals and chelating metal ions, suggesting potential applications in preventing oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
